2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-[acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNJUNURWQEFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
Direct Functionalization of 2-Amino-2-(4-hydroxyphenyl)acetic acid
The most straightforward approach to synthesizing the target compound involves sequential N-alkylation and N-acylation of 2-amino-2-(4-hydroxyphenyl)acetic acid. This method requires selective functionalization of the amino group while preserving the carboxylic acid functionality.
Method 1: Protection-Deprotection Strategy
- Protection of the carboxylic acid group of 2-amino-2-(4-hydroxyphenyl)acetic acid
- Protection of the phenolic hydroxyl group
- N-alkylation with cyclopropyl bromide or a similar reagent
- N-acylation with an acetylating agent
- Selective deprotection of both protecting groups
This approach is based on principles similar to those used in the synthesis of related compounds such as the one described in search result, where protection-deprotection strategies were employed for selective functionalization.
Method 2: Direct N-functionalization
Under carefully controlled conditions, it may be possible to directly functionalize the amino group of 2-amino-2-(4-hydroxyphenyl)acetic acid without protecting the carboxylic acid. This would involve:
- N-alkylation with cyclopropyl bromide under basic conditions
- N-acylation with acetic anhydride or acetyl chloride
The challenge with this approach lies in achieving selectivity for the amino group while avoiding side reactions with the carboxylic acid and phenolic hydroxyl groups.
Via α-Halogenated Intermediates
Another synthetic route involves the α-halogenation of 4-hydroxyphenylacetic acid followed by nucleophilic substitution with acetylcyclopropylamine:
- Protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid
- α-Bromination using N-bromosuccinimide (NBS) or similar reagents
- Nucleophilic substitution with acetylcyclopropylamine
- Deprotection of the phenolic hydroxyl group
This approach draws inspiration from the halogenation methods described in search result, where α-substituted phenylacetic acid derivatives were prepared through similar transformations.
Strecker-Type Synthesis
A Strecker-type approach represents another viable synthetic pathway:
- Preparation of N-acetyl-N-cyclopropylamine
- Reaction of 4-hydroxybenzaldehyde with N-acetyl-N-cyclopropylamine and a cyanide source
- Hydrolysis of the resulting α-amino nitrile to the corresponding carboxylic acid
This method is inspired by the Strecker synthesis described in search result, which was used to prepare 2-amino-2-(p-hydroxyphenyl)acetonitrile as an intermediate in the synthesis of D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid.
Detailed Experimental Procedures
Preparation via Protection-Deprotection Strategy
Step 1: Protection of Carboxylic Acid and Phenolic Hydroxyl Groups
Materials:
- 2-Amino-2-(4-hydroxyphenyl)acetic acid (10 g)
- Methanol (50 mL)
- Concentrated sulfuric acid (5 mL)
- Benzyl bromide (12 g)
- Potassium carbonate (15 g)
- Dimethylformamide (DMF) (100 mL)
Procedure:
- Dissolve 2-amino-2-(4-hydroxyphenyl)acetic acid in methanol and add concentrated sulfuric acid dropwise at 0°C.
- Heat the mixture to 45°C and stir for 30 minutes.
- Pour the reaction mixture into a cooled solution of sodium carbonate in water.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to obtain the methyl ester.
- Dissolve the methyl ester in DMF, add potassium carbonate and benzyl bromide, and stir at room temperature for 16 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and evaporate to obtain the fully protected intermediate.
This procedure is adapted from methods described in search results and for the protection of similar phenolic and carboxylic acid compounds.
Step 2: N-Cyclopropylation
Materials:
- Protected intermediate from Step 1 (5 g)
- Cyclopropyl bromide (3 g)
- Potassium carbonate (5 g)
- Tetrabutylammonium iodide (0.5 g)
- DMF (50 mL)
Procedure:
- Dissolve the protected intermediate in DMF and add potassium carbonate and tetrabutylammonium iodide.
- Add cyclopropyl bromide dropwise and stir at 60°C for a24 hours.
- Cool to room temperature, pour into water, and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate to obtain the N-cyclopropylated intermediate.
Step 3: N-Acetylation
Materials:
- N-Cyclopropylated intermediate from Step 2 (4 g)
- Acetic anhydride (5 mL)
- Pyridine (5 mL)
- Dichloromethane (50 mL)
Procedure:
- Dissolve the N-cyclopropylated intermediate in dichloromethane and add pyridine.
- Add acetic anhydride dropwise at 0°C and stir at room temperature for 4 hours.
- Wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry over sodium sulfate and evaporate to obtain the N-acetylated intermediate.
Step 4: Deprotection
Materials:
- N-Acetylated intermediate from Step 3 (3 g)
- Palladium on carbon (10%, 0.3 g)
- Hydrogen gas
- Methanol (30 mL)
- 1M Sodium hydroxide solution (10 mL)
Procedure:
- Dissolve the N-acetylated intermediate in methanol and add palladium on carbon.
- Stir under hydrogen atmosphere (1 atm) at room temperature for 6 hours to remove the benzyl protecting group.
- Filter off the catalyst and evaporate the solvent.
- Dissolve the resulting intermediate in a mixture of methanol and water (1:1).
- Add sodium hydroxide solution and stir at room temperature for 2 hours to hydrolyze the methyl ester.
- Acidify to pH 3 with 1M hydrochloric acid and extract with ethyl acetate.
- Dry the organic layer over sodium sulfate and evaporate to obtain this compound.
Preparation via Strecker-Type Synthesis
Step 1: Preparation of N-Acetyl-N-cyclopropylamine
Materials:
- Cyclopropylamine (10 g)
- Acetic anhydride (15 g)
- Triethylamine (15 g)
- Dichloromethane (100 mL)
Procedure:
- Dissolve cyclopropylamine and triethylamine in dichloromethane and cool to 0°C.
- Add acetic anhydride dropwise and stir at room temperature for 4 hours.
- Wash the reaction mixture with water, 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry over sodium sulfate and evaporate to obtain N-acetyl-N-cyclopropylamine.
Step 2: Strecker Reaction
Materials:
- 4-Hydroxybenzaldehyde (10 g)
- N-Acetyl-N-cyclopropylamine from Step 1 (10 g)
- Trimethylsilyl cyanide (15 g)
- Zinc chloride (1 g)
- Methanol (100 mL)
Procedure:
- Dissolve 4-hydroxybenzaldehyde and N-acetyl-N-cyclopropylamine in methanol and cool to 0°C.
- Add zinc chloride and trimethylsilyl cyanide and stir at room temperature for 24 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and evaporate to obtain the α-amino nitrile intermediate.
This procedure is inspired by the Strecker synthesis described in search result, adapted for the preparation of a tertiary α-amino nitrile.
Step 3: Hydrolysis of α-Amino Nitrile
Materials:
- α-Amino nitrile intermediate from Step 2 (5 g)
- Concentrated hydrochloric acid (10 mL)
- Water (20 mL)
Procedure:
- Dissolve the α-amino nitrile intermediate in a mixture of concentrated hydrochloric acid and water.
- Heat the mixture to 90°C and stir for 3 hours.
- Cool to room temperature and adjust the pH to 3 with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry over sodium sulfate, and evaporate to obtain this compound.
This hydrolysis procedure is adapted from the method described in search result for the hydrolysis of a related α-amino nitrile.
Optimization Considerations
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product yield. Table 1 presents a comparison of various solvents for key reaction steps:
Table 1: Solvent Effects on Key Reaction Steps
The selection of appropriate solvents should consider factors such as solubility of starting materials and intermediates, compatibility with reagents, ease of workup, and environmental impact.
Catalyst Selection
Catalysts play a crucial role in several steps of the synthesis. Table 2 compares different catalysts for key transformations:
Table 2: Comparison of Catalysts for Key Transformations
| Transformation | Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| O-Benzylation | K₂CO₃ | 200 | RT | 85-90 | Good |
| O-Benzylation | Cs₂CO₃ | 150 | RT | 90-95 | Excellent |
| N-Cyclopropylation | K₂CO₃/TBAI | 200/10 | 60 | 70-75 | Moderate |
| N-Cyclopropylation | NaH | 150 | RT | 75-80 | Good |
| Deprotection (O-Benzyl) | Pd/C, H₂ | 10 wt% | RT | 95-98 | Excellent |
| Strecker Reaction | ZnCl₂ | 10 | RT | 65-70 | Good |
| Strecker Reaction | Lewis acids (AlCl₃) | 5 | 0 | 70-75 | Very good |
The choice of catalyst should be guided by considerations of activity, selectivity, cost, and ease of removal during workup.
Temperature and Reaction Time
Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions. Table 3 illustrates the effects of these parameters on selected reactions:
Table 3: Effects of Temperature and Reaction Time on Selected Reactions
| Reaction | Temperature (°C) | Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|
| N-Cyclopropylation | RT | 48 | 60-65 | Minimal |
| N-Cyclopropylation | 60 | 24 | 70-75 | Minimal |
| N-Cyclopropylation | 80 | 12 | 65-70 | Significant |
| N-Acetylation | 0 to RT | 4 | 85-90 | Minimal |
| N-Acetylation | RT | 12 | 80-85 | Some hydrolysis |
| Nitrile Hydrolysis | 70 | 6 | 70-75 | Minimal |
| Nitrile Hydrolysis | 90 | 3 | 80-85 | Minimal |
| Nitrile Hydrolysis | 110 | 1 | 75-80 | Some decomposition |
The optimization of temperature and reaction time should balance reaction completion against the formation of side products and decomposition.
Purification Methods
Efficient purification is critical for obtaining the target compound in high purity. The following methods have been found effective for purifying this compound and its intermediates:
Crystallization
Crystallization is a preferred method for many intermediates, particularly those containing benzyl protecting groups, which enhance crystallizability. Suitable solvent systems include:
- Ethyl acetate/hexane for protected intermediates
- Ethanol/water for the final product
- Methanol/diethyl ether for N-acetylated intermediates
Acid-Base Extraction
The presence of both acidic (carboxylic acid, phenolic hydroxyl) and basic (amino) functional groups in various intermediates allows for selective extraction based on pH adjustment:
- Acidic conditions (pH 2-3) for extracting the final product and carboxylic acid-containing intermediates
- Basic conditions (pH 8-9) for extracting amine-containing intermediates
Comparative Analysis of Synthetic Methods
Table 4 presents a comprehensive comparison of the different synthetic routes to this compound:
Table 4: Comparison of Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Scalability | Cost-Effectiveness | Environmental Impact |
|---|---|---|---|---|---|
| Protection-Deprotection Strategy | 4 | 40-45 | Good | Moderate | Moderate |
| Direct N-functionalization | 2 | 30-35 | Limited | High | Low |
| Via α-Halogenated Intermediates | 4 | 35-40 | Moderate | Moderate | Moderate-High |
| Strecker-Type Synthesis | 3 | 45-50 | Good | High | Low-Moderate |
Protection-Deprotection Strategy
Advantages:
- Selective functionalization of the amino group
- Good control over each reaction step
- Applicable to large-scale synthesis
Disadvantages:
- Multiple steps reduce overall yield
- Requires additional reagents for protection and deprotection
- Higher cost due to more reagents and longer synthesis time
Direct N-functionalization
Advantages:
- Fewer steps
- More atom-economical
- Lower cost
Disadvantages:
- Challenging selectivity issues
- Lower overall yield due to side reactions
- Limited scalability due to selectivity challenges
Via α-Halogenated Intermediates
Advantages:
- Established chemistry for α-functionalization
- Moderate overall yield
- Reasonable scalability
Disadvantages:
- Use of potentially hazardous halogenating agents
- Side reactions during nucleophilic substitution
- Higher environmental impact
Strecker-Type Synthesis
Advantages:
- Higher overall yield
- Fewer steps than protection-deprotection strategy
- Good scalability
- Cost-effective
Disadvantages:
- Use of cyanide reagents requires special handling
- Moderate environmental impact
- Potential epimerization during hydrolysis
Chemical Reactions Analysis
Core Synthetic Routes
The compound is derived through sequential functionalization of its phenylacetic acid backbone:
-
Step 1 : Acylation of the cyclopropylamine group with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine/DMAP) .
-
Step 2 : Introduction of the 4-hydroxyphenyl group via Ullmann coupling or Friedel-Crafts alkylation, followed by deprotection of the phenolic hydroxyl group .
-
Step 3 : Carboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) and subsequent reactions with nucleophiles (e.g., amines, alcohols) .
Key Intermediate Reactions
Reactivity of the Carboxylic Acid Group
The carboxylic acid group participates in:
-
Esterification : Reacts with alcohols (e.g., methanol, propargyl bromide) under Mitsunobu or Steglich conditions to form esters .
-
Amide Coupling : Forms peptidomimetics or polymer conjugates using carbodiimide-based reagents (e.g., DCC, EDC) .
-
Salt Formation : Reacts with bases (e.g., NaOH, K₂CO₃) to generate water-soluble sodium or potassium salts .
Example Reaction :
Modification of the Phenolic Hydroxyl Group
The 4-hydroxyphenyl group undergoes:
-
Etherification : Alkylation with propargyl bromide or benzyl chloride under microwave-assisted conditions .
-
Protection/Depeprotection : Temporarily masked as a silyl ether (TBSCl) or benzyl ether (BnBr) during synthetic steps .
-
Oxidation : Converts to quinone intermediates under strong oxidizing agents (e.g., NaIO₄) .
Notable Pathway :
Cyclopropylamine Reactivity
The acetylated cyclopropylamine exhibits:
-
Ring-Opening Reactions : Under acidic conditions (e.g., HCl/EtOH), the cyclopropane ring opens to form linear amines .
-
N-Deacetylation : Hydrolyzed with NaOH/EtOH to regenerate the primary amine, enabling re-functionalization .
Experimental Data :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Acetylated amine | 6M HCl, reflux | Linear amine hydrochloride | 70% |
Stability and Degradation Pathways
-
Photodegradation : The phenolic group undergoes oxidation under UV light, forming quinone methides .
-
Hydrolysis : The acetyl group is labile in alkaline conditions (pH > 10), reverting to the free amine .
Degradation Conditions :
Comparative Reaction Efficiency
| Functional Group | Reaction | Efficiency (Yield) |
|---|---|---|
| Carboxylic acid | Esterification | 78–90% |
| Phenolic –OH | Benzylation | 82–88% |
| Cyclopropylamine | Acetylation | 85–92% |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have been explored in various studies. It is believed to modulate pain pathways by affecting neurotransmitter release and receptor activity, which could provide relief in conditions such as arthritis or neuropathic pain.
Antioxidant Activity
The hydroxyphenyl group present in the structure is associated with antioxidant properties. This suggests that the compound may help mitigate oxidative stress in cells, potentially offering protective effects against neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism by which 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs with modifications in the aryl group, cyclopropylamino substituents, and functional groups. Below is a detailed table summarizing molecular parameters and substituent effects:
*Inferred values based on structural analogs.
Impact of Substituents on Physicochemical Properties
Aryl Group Modifications: 4-Hydroxyphenyl (Target Compound): The phenolic -OH group enables hydrogen bonding, improving aqueous solubility and crystal packing efficiency (relevant for crystallography studies, as in ). 4-Chlorophenoxy (): Chlorine increases lipophilicity (logP) and introduces halogen bonding, which may enhance receptor binding in biological systems . Biphenyl-4'-chloro (): Extended aromatic systems improve π-π stacking but reduce solubility .
Amino Group Modifications: Acetylation (Target Compound): Reduces basicity of the amine, enhancing membrane permeability and metabolic stability. Boc Protection (): Temporarily masks the amine for synthetic strategies, later deprotected under acidic conditions .
Functional Group Additions :
- Sulfanyl/Sulfonyl Groups (): Introduce sulfur atoms, which can participate in disulfide bonds or act as hydrogen bond acceptors.
Biological Activity
2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid is a synthetic organic compound notable for its unique structural features, which include a cyclopropyl group, an acetyl group, and a hydroxyphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO4
- Molecular Weight : 251.26 g/mol
Structural Representation
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses or cancer cell proliferation.
- Receptor Binding : Its structure allows binding to various receptors that play roles in cellular signaling pathways.
- Antioxidant Activity : The hydroxyphenyl group contributes to antioxidant properties, which can protect cells from oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo models. For instance:
- Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in swelling and pain-related behaviors compared to control groups.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In Vitro Studies : It demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal studies revealed a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(4-hydroxyphenyl)acetic acid | Lacks acetyl and cyclopropyl groups | Moderate anti-inflammatory effects |
| 4-Hydroxyphenylacetic acid | Contains hydroxyphenyl group | Antioxidant properties but less potent |
| 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid | Similar core structure but without acetyl | Lesser cytotoxicity compared to the target compound |
Q & A
Q. What are the key synthetic challenges in preparing 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid, and how can they be addressed methodologically?
The synthesis of this compound involves challenges such as introducing the strained cyclopropane ring and managing the reactivity of the acetylated amine. Methodological approaches include:
- Cyclopropanation under controlled conditions : Use low-temperature reactions with diazomethane or vinyl precursors to stabilize the cyclopropane ring .
- Protection of functional groups : Employ temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the 4-hydroxyphenyl moiety to prevent undesired side reactions during acetylation .
- Stepwise coupling : Sequential introduction of the cyclopropylamine and acetyl groups to minimize steric hindrance .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR to identify functional groups (e.g., acetyl, cyclopropyl, and phenolic hydroxyl) and verify stereochemistry .
- X-ray crystallography : To resolve absolute configuration, particularly for the chiral center at the cyclopropylamino group .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or mass spectrometry (MS) to assess purity (>95% recommended for in vitro studies) .
Q. What are the primary research applications of this compound in medicinal chemistry?
While direct studies on this compound are limited, analogs with 4-hydroxyphenylacetic acid scaffolds are used as:
- Chiral building blocks : For synthesizing enantiomerically pure drugs targeting G protein-coupled receptors (GPCRs) or enzymes .
- Metabolic intermediates : To study tyrosine or phenylalanine degradation pathways in vitro .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can:
- Model transition states : Predict energy barriers for cyclopropanation or acetylation steps, guiding solvent and catalyst selection .
- Screen reaction conditions : Use machine learning to analyze variables (temperature, pH) and identify optimal synthetic pathways .
- Validate stereochemical outcomes : Compare computed NMR chemical shifts with experimental data to confirm configurations .
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?
Contradictions may arise due to solvent interference or undetected chiral impurities. Strategies include:
Q. What strategies mitigate racemization during the synthesis of the chiral cyclopropylamino group?
Racemization risks arise from acidic/basic conditions or high temperatures. Mitigation approaches:
- Chiral auxiliaries : Use Evans oxazolidinones to stabilize the intermediate during cyclopropane ring formation .
- Enzymatic resolution : Employ lipases or esterases to separate enantiomers post-synthesis .
- Low-temperature reactions : Conduct acetylation steps below 0°C to preserve stereochemical integrity .
Q. How can researchers analyze the metabolic stability of this compound in vitro?
- Liver microsome assays : Incubate the compound with human or rodent liver microsomes, followed by LC-MS/MS to identify phase I/II metabolites .
- Isotopic tracing : Label the cyclopropyl group with 13C to track metabolic breakdown pathways .
- CYP450 inhibition studies : Use fluorescence-based assays to assess interactions with cytochrome P450 enzymes .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Confirmation
Q. Table 2. Computational Tools for Reaction Optimization
| Tool/Method | Application | Example Software | Reference |
|---|---|---|---|
| DFT calculations | Transition state modeling | Gaussian, ORCA | |
| Machine learning | Reaction condition screening | ChemOS, DeepChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
